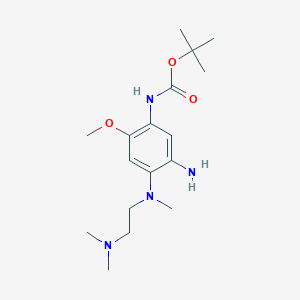
tert-Butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le carbaminate de tert-butyle (5-amino-4-((2-(diméthylamino)éthyl)(méthyl)amino)-2-méthoxyphényle) est un composé organique complexe ayant des applications significatives dans divers domaines de la recherche scientifique. Ce composé est connu pour sa structure chimique unique, qui comprend un groupe tert-butyle, un groupe amino et un groupe méthoxyphényle. Ces groupes fonctionnels contribuent à sa réactivité et à sa polyvalence dans la synthèse chimique et les applications biologiques.
Méthodes De Préparation
La synthèse du carbaminate de tert-butyle (5-amino-4-((2-(diméthylamino)éthyl)(méthyl)amino)-2-méthoxyphényle) implique plusieurs étapes, notamment une amination, une réduction, une estérification et une condensation. Une méthode rapportée commence par la 1-méthyl-1H-pyrazol-5-amine, qui subit des étapes de nitrosation, de réduction, d'estérification, de protection du groupe amino et de condensation pour donner le produit final avec un rendement global de 59,5 % . Les méthodes de production industrielle utilisent souvent des systèmes de micro-réacteurs à flux pour la synthèse efficace et durable des esters tertiaires de butyle .
Analyse Des Réactions Chimiques
Le carbaminate de tert-butyle (5-amino-4-((2-(diméthylamino)éthyl)(méthyl)amino)-2-méthoxyphényle) subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d'hydrogène (H₂O₂), l'hydroxyde de sodium (NaOH) et l'azoture de diphénylphosphoryle. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la réaction avec le chloroformate de phényle suivie d'une hydrolyse et d'un réarrangement de Curtius donne un dérivé azide .
Applications De Recherche Scientifique
Ce composé a un large éventail d'applications en recherche scientifique. En chimie, il sert d'intermédiaire dans la synthèse de molécules complexes. En biologie et en médecine, il est utilisé dans le développement de produits pharmaceutiques, en particulier comme intermédiaire dans la synthèse de la céftolozane, un antibiotique céphalosporine de cinquième génération . Sa structure unique permet l'exploration de diverses voies et mécanismes biochimiques, ce qui le rend précieux dans la découverte et le développement de médicaments.
Mécanisme d'action
Le mécanisme d'action du carbaminate de tert-butyle (5-amino-4-((2-(diméthylamino)éthyl)(méthyl)amino)-2-méthoxyphényle) implique son interaction avec des cibles moléculaires et des voies spécifiques. La présence du groupe tert-butyle et des groupes amino lui permet de participer à diverses réactions biochimiques, notamment l'inhibition enzymatique et la liaison aux récepteurs. Ces interactions peuvent moduler les processus biologiques, conduisant à des effets thérapeutiques dans le traitement des infections bactériennes .
Mécanisme D'action
The mechanism of action of tert-Butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The presence of the tert-butyl group and amino groups allows it to participate in various biochemical reactions, including enzyme inhibition and receptor binding. These interactions can modulate biological processes, leading to therapeutic effects in the treatment of bacterial infections .
Comparaison Avec Des Composés Similaires
Des composés similaires au carbaminate de tert-butyle (5-amino-4-((2-(diméthylamino)éthyl)(méthyl)amino)-2-méthoxyphényle) comprennent d'autres esters tertiaires de butyle et des carbaminates de phényle substitués par des amino. Ces composés partagent des groupes fonctionnels similaires mais diffèrent par leurs structures chimiques spécifiques et leur réactivité. La combinaison unique de groupes fonctionnels dans le carbaminate de tert-butyle (5-amino-4-((2-(diméthylamino)éthyl)(méthyl)amino)-2-méthoxyphényle) le rend particulièrement précieux dans la synthèse de produits pharmaceutiques et d'autres molécules organiques complexes .
Propriétés
Formule moléculaire |
C17H30N4O3 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
tert-butyl N-[5-amino-4-[2-(dimethylamino)ethyl-methylamino]-2-methoxyphenyl]carbamate |
InChI |
InChI=1S/C17H30N4O3/c1-17(2,3)24-16(22)19-13-10-12(18)14(11-15(13)23-7)21(6)9-8-20(4)5/h10-11H,8-9,18H2,1-7H3,(H,19,22) |
Clé InChI |
UXTORUSZNFZEPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)N)N(C)CCN(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B11833488.png)


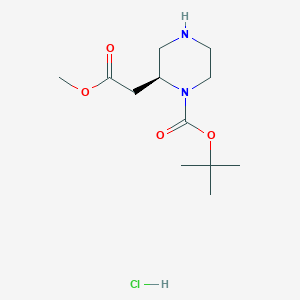
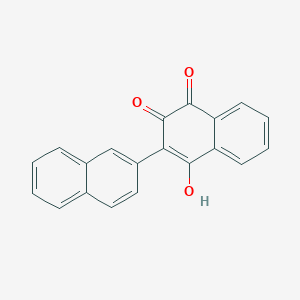
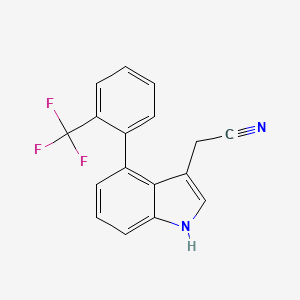

![2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl-](/img/structure/B11833534.png)
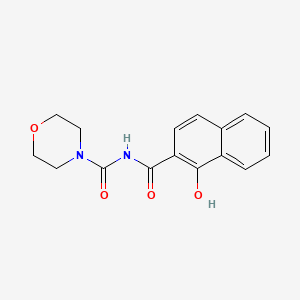
![ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride](/img/structure/B11833541.png)

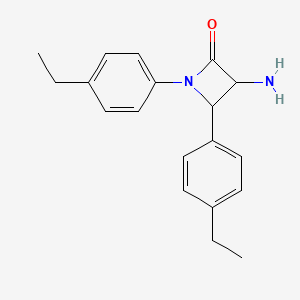
![2-(2-(benzyloxy)phenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B11833553.png)
